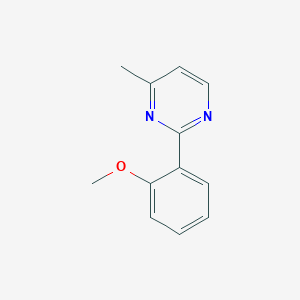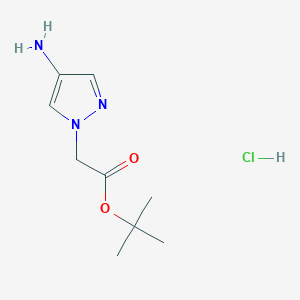
tert-Butyl2-(4-amino-1H-pyrazol-1-yl)acetatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-(4-amino-1H-pyrazol-1-yl)acetatehydrochloride typically involves the reaction of tert-butyl acetate with 4-amino-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl2-(4-amino-1H-pyrazol-1-yl)acetatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents are used under specific conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl2-(4-amino-1H-pyrazol-1-yl)acetatehydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl2-(4-amino-1H-pyrazol-1-yl)acetatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (4-amino-1H-pyrazol-1-yl)methylphenylcarbamate
- tert-Butyl 2-(5-amino-1H-pyrazol-3-yl)-1-piperidinecarboxylate
- tert-Butyl 1-methyl-1H-imidazol-4-ylcarbamate
Uniqueness
tert-Butyl2-(4-amino-1H-pyrazol-1-yl)acetatehydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H16ClN3O2 |
|---|---|
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
tert-butyl 2-(4-aminopyrazol-1-yl)acetate;hydrochloride |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12;/h4-5H,6,10H2,1-3H3;1H |
Clave InChI |
KFUZIHMJCYIGET-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN1C=C(C=N1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


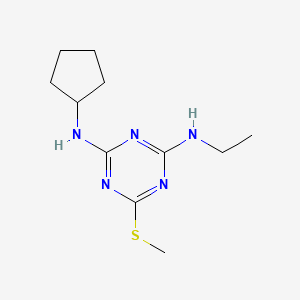
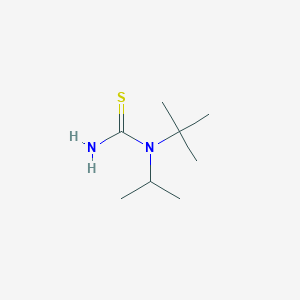
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15250740.png)
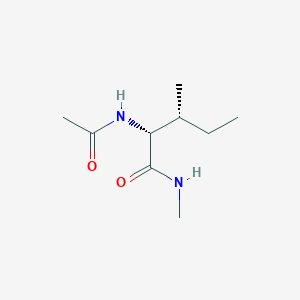

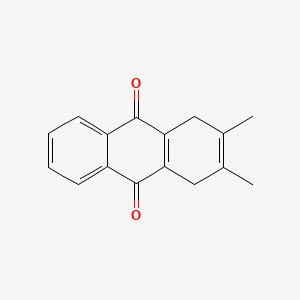

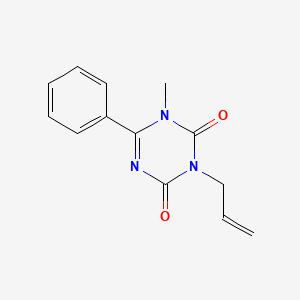
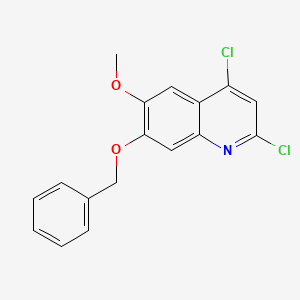

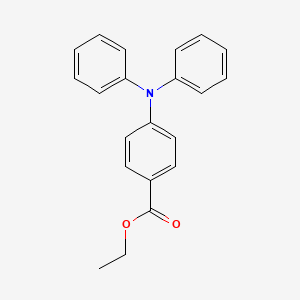
![1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B15250789.png)
